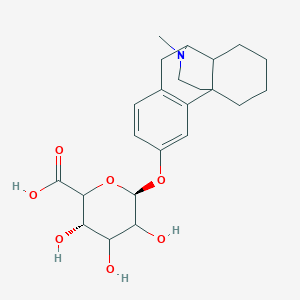

Dextrorphan O-|A-D-Glucuronide

Description

Significance of Glucuronidation in Metabolite Excretion

Glucuronidation is a critical Phase II metabolic reaction essential for the detoxification and elimination of a vast array of foreign substances (xenobiotics) and endogenous compounds. ijpcbs.comwikipedia.org This process involves the enzymatic transfer of a glucuronic acid molecule from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. wikipedia.org The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also present in other tissues like the kidneys and intestines. ijpcbs.comwikipedia.org

The primary function of glucuronidation is to increase the water solubility (hydrophilicity) of lipophilic (fat-soluble) compounds. ijpcbs.comstudysmarter.co.uk Many drugs and their metabolites, after undergoing Phase I reactions (such as oxidation, reduction, or hydrolysis), possess functional groups that are suitable for conjugation. ijpcbs.com By attaching the highly polar glucuronic acid moiety, the resulting glucuronide conjugate becomes significantly more water-soluble and is more readily excreted from the body, typically via urine or bile. ijpcbs.comwikipedia.orgmsdmanuals.com This transformation is a vital detoxification pathway, as it generally reduces the biological activity of the parent compound and facilitates its efficient removal, preventing accumulation in fatty tissues. ijpcbs.comstudysmarter.co.uk

Contextualization as a Major Metabolite within the Dextromethorphan (B48470) Metabolic Pathway

Dextrorphan (B195859) O-β-D-Glucuronide is the principal metabolite of dextromethorphan found in plasma. nih.govtouro.edu Its formation is a sequential, two-step process involving both Phase I and Phase II metabolic enzymes.

First, dextromethorphan undergoes extensive first-pass metabolism in the liver following oral administration. touro.eduwikipedia.org The primary Phase I pathway is O-demethylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, which converts dextromethorphan into its active metabolite, dextrorphan. wikipedia.orgricardinis.ptfrontiersin.org

Subsequently, this newly formed dextrorphan undergoes a rapid Phase II conjugation reaction. frontiersin.orgresearchgate.net Uridine diphosphate-glucuronosyltransferase (UGT) enzymes catalyze the attachment of glucuronic acid to the hydroxyl group of dextrorphan, forming Dextrorphan O-β-D-Glucuronide. touro.eduricardinis.ptresearchgate.net This glucuronide conjugate is highly water-soluble and is the most prevalent form of dextrorphan found in plasma, accounting for approximately 98% of it. nih.govtouro.edu Being permanently charged and less permeable to the blood-brain barrier, it is efficiently eliminated from the body through the urine. nih.govfrontiersin.org The urinary cumulative metabolic ratio (UCMR) of dextromethorphan to its metabolites, including Dextrorphan O-Glucuronide, is often used as a measure for in vivo CYP2D6 phenotyping. frontiersin.org

Interactive Data Tables

Table 1: Chemical Properties of Dextrorphan O-β-D-Glucuronide

| Property | Value | Source |

| Chemical Formula | C23H31NO7 | hmdb.ca |

| Average Molecular Weight | 433.4947 g/mol | hmdb.ca |

| Monoisotopic Molecular Weight | 433.210052351 g/mol | hmdb.ca |

| IUPAC Name | (2S,3S,4S,5R)-3,4,5-trihydroxy-6-{[(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-trien-4-yl]oxy}oxane-2-carboxylic acid | hmdb.ca |

| Chemical Class | Morphinans, O-glucuronides | hmdb.ca |

| Function | Human metabolite generated in the liver to assist in excretion. | hmdb.ca |

Table 2: Key Enzymes and Metabolites in the Dextromethorphan Metabolic Pathway

| Parent Compound | Enzyme | Metabolic Reaction | Key Metabolite | Subsequent Enzyme | Final Conjugate |

| Dextromethorphan | CYP2D6 wikipedia.orgfrontiersin.org | O-demethylation (Phase I) wikipedia.org | Dextrorphan ricardinis.pt | UGTs touro.eduresearchgate.net | Dextrorphan O-β-D-Glucuronide frontiersin.org |

| Dextromethorphan | CYP3A4 wikipedia.orgresearchgate.net | N-demethylation (Phase I) ricardinis.pt | 3-Methoxymorphinan wikipedia.org | CYP2D6 ricardinis.pt | 3-Hydroxymorphinan ricardinis.pt |

| Dextrorphan | CYP3A4 ricardinis.pt | N-demethylation (Phase I) ricardinis.pt | 3-Hydroxymorphinan ricardinis.pt | UGTs | 3-Hydroxymorphinan-O-Glucuronide frontiersin.org |

Properties

Molecular Formula |

C23H31NO7 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

(3S,6S)-3,4,5-trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14?,16?,17?,18-,19?,20?,22+,23?/m0/s1 |

InChI Key |

YQAUTKINOXBFCA-WXBCIEEXSA-N |

Isomeric SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O[C@H]5C(C([C@@H](C(O5)C(=O)O)O)O)O |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Origin of Product |

United States |

Enzymatic Biogenesis and Metabolic Interrelationships of Dextrorphan O β D Glucuronide

Identification and Characterization of Uridine (B1682114) Diphosphate-Glucuronosyltransferase (UGT) Isoforms Catalyzing its Formation

The biogenesis of Dextrorphan (B195859) O-β-D-Glucuronide is primarily facilitated by a class of enzymes known as Uridine Diphosphate-Glucuronosyltransferases (UGTs). hmdb.ca These enzymes are responsible for a process called glucuronidation, where a glucuronic acid molecule is attached to a substrate, in this case, dextrorphan. hmdb.ca This conjugation significantly increases the water solubility of the compound, aiding in its excretion from the body. hmdb.ca

Research has identified several specific UGT isoforms that play a role in the glucuronidation of dextrorphan. The UGT2B subfamily, in particular, has been shown to be principally responsible for this metabolic step. researchgate.net Within this subfamily, isoforms such as UGT2B4, UGT2B7, UGT2B15, and UGT2B17 have been implicated in the formation of Dextrorphan-O-glucuronide. researchgate.net Among these, UGT2B15 is suggested to have the most significant contribution to this process. researchgate.net Some sources also indicate the involvement of UGT1A1 in the conjugation of dextrorphan.

Once formed, Dextrorphan-O-glucuronide is the most abundant form of dextrorphan found in the plasma, accounting for approximately 98% of the total. nih.govtouro.edu Due to its permanently charged nature, it has reduced permeability across the blood-brain barrier compared to its parent compound, dextrorphan. nih.govtouro.edu

Table 1: UGT Isoforms Involved in Dextrorphan O-β-D-Glucuronide Formation

| UGT Isoform Family | Specific Isoforms Implicated | Primary Contributor |

|---|---|---|

| UGT2B | UGT2B4, UGT2B7, UGT2B15, UGT2B17 researchgate.net | UGT2B15 researchgate.net |

| UGT1A | UGT1A1 |

Interconversion and Sequential Metabolism within the Dextromethorphan-Dextrorphan Cascade

The formation of Dextrorphan O-β-D-Glucuronide is a key step in a multi-stage metabolic pathway that begins with dextromethorphan (B48470). ricardinis.pt This cascade primarily involves two phases of metabolism.

Phase I Metabolism: Dextromethorphan first undergoes O-demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP2D6, to form its major active metabolite, dextrorphan. nih.govricardinis.ptwikipedia.org A secondary, less prominent pathway involves N-demethylation of dextromethorphan by the CYP3A4 enzyme to produce 3-methoxymorphinan. touro.edunih.gov Dextrorphan itself can also be further metabolized through N-demethylation by CYP3A4 to form 3-hydroxymorphinan. researchgate.net

Phase II Metabolism: Following its formation in Phase I, dextrorphan is rapidly conjugated with glucuronic acid in a Phase II reaction to form Dextrorphan O-β-D-glucuronide. touro.eduricardinis.pt This glucuronidation step is a major route of elimination for dextrorphan. touro.edu The resulting Dextrorphan O-glucuronide is then primarily excreted in the urine. researchgate.net

Table 2: Key Metabolic Reactions in the Dextromethorphan-Dextrorphan Cascade

| Parent Compound | Metabolite | Enzyme(s) Involved | Metabolic Phase |

|---|---|---|---|

| Dextromethorphan | Dextrorphan | CYP2D6 nih.govwikipedia.org | Phase I |

| Dextromethorphan | 3-Methoxymorphinan | CYP3A4 touro.edunih.gov | Phase I |

| Dextrorphan | 3-Hydroxymorphinan | CYP3A4 researchgate.net | Phase I |

| Dextrorphan | Dextrorphan O-β-D-Glucuronide | UGT2B Isoforms (e.g., UGT2B15) researchgate.netresearchgate.net | Phase II |

Genetic Determinants Influencing Glucuronidation Enzyme Activity

The rate and extent of Dextrorphan O-β-D-Glucuronide formation can be significantly influenced by genetic variations in the enzymes responsible for its metabolism, particularly CYP2D6 and the UGTs. researchgate.netricardinis.pt

CYP2D6 Polymorphisms: The gene encoding the CYP2D6 enzyme is highly polymorphic, meaning there are many different versions (alleles) of this gene within the population. touro.eduwikipedia.org These genetic variations can lead to different levels of enzyme activity, categorizing individuals into distinct metabolizer phenotypes:

Extensive (or Normal) Metabolizers (EMs): These individuals have normal CYP2D6 activity and efficiently convert dextromethorphan to dextrorphan. touro.edunih.gov

Poor Metabolizers (PMs): These individuals have little to no functional CYP2D6 enzyme, leading to a significantly reduced rate of dextrorphan formation. touro.eduwikipedia.org In PMs, the metabolism of dextromethorphan shifts towards the CYP3A4-mediated N-demethylation pathway. researchgate.net

Intermediate Metabolizers (IMs): This group has reduced CYP2D6 activity compared to EMs. wikipedia.org

Ultrarapid Metabolizers (UMs): These individuals have multiple copies of the CYP2D6 gene, resulting in higher than normal enzyme activity. researchgate.net

The CYP2D6 phenotype directly impacts the amount of dextrorphan available for glucuronidation. researchgate.net For instance, in poor metabolizers, the reduced production of dextrorphan will consequently lead to lower levels of Dextrorphan O-β-D-Glucuronide. Studies have quantified the impact of specific CYP2D6 alleles, such as CYP2D61, CYP2D62, and CYP2D6*41, on the metabolic clearance of dextromethorphan, demonstrating significant differences in enzyme activity. uzh.ch

UGT Polymorphisms: Genetic polymorphisms have also been identified for the UGT enzyme family. eur.nl While the direct impact of specific UGT polymorphisms on dextrorphan glucuronidation is an area of ongoing research, variations in UGT genes, such as those in the UGT1A and UGT2B families, can lead to interindividual differences in the rate of glucuronidation for various drugs. eur.nl Deficiencies or genetic variations in UGTs can lead to altered drug metabolism and potential for adverse effects. tandfonline.com

The interplay between the genetic makeup of both CYP2D6 and UGT enzymes contributes to the significant interindividual variability observed in the metabolism of dextromethorphan and the formation of its metabolites, including Dextrorphan O-β-D-Glucuronide. researchgate.neteur.nl

Table 3: Influence of CYP2D6 Phenotype on Dextromethorphan Metabolism

| CYP2D6 Phenotype | Enzyme Activity | Consequence for Dextrorphan Formation |

|---|---|---|

| Extensive/Normal Metabolizer (EM) | Normal touro.edunih.gov | Efficient conversion of dextromethorphan to dextrorphan. touro.edu |

| Poor Metabolizer (PM) | Little to no activity touro.eduwikipedia.org | Significantly reduced dextrorphan formation; metabolism shifts to CYP3A4 pathway. researchgate.net |

| Intermediate Metabolizer (IM) | Reduced activity wikipedia.org | Decreased rate of dextrorphan formation compared to EMs. |

| Ultrarapid Metabolizer (UM) | Increased activity researchgate.net | Accelerated conversion of dextromethorphan to dextrorphan. |

Table 4: List of Compounds

| Compound Name |

|---|

| Dextrorphan O-β-D-Glucuronide |

| Dextromethorphan |

| Dextrorphan |

| Uridine Diphosphate-Glucuronosyltransferase (UGT) |

| 3-Methoxymorphinan |

| 3-Hydroxymorphinan |

| Glucuronic acid |

Dispositional Dynamics and Elimination Pathways of Dextrorphan O β D Glucuronide

Systemic Distribution and Membrane Permeability Characteristics

The process of glucuronidation significantly alters the physicochemical properties of the parent molecule, dextrorphan (B195859). By attaching a glucuronic acid moiety, the resulting Dextrorphan O-β-D-Glucuronide becomes substantially more water-soluble and larger in molecular size. wikipedia.org This transformation is a key step in Phase II metabolism, designed to facilitate the elimination of substances from the body. wikipedia.orgijpcbs.com

The increased hydrophilicity and negative charge of the glucuronide conjugate generally restrict its ability to passively diffuse across lipid-rich biological membranes. nih.gov Unlike its more lipophilic precursor, dextrorphan, the systemic distribution of Dextrorphan O-β-D-Glucuronide into tissues is limited. Its movement out of cells and into circulation for eventual elimination often requires the assistance of efflux transporters. nih.gov Consequently, plasma concentrations of dextrorphan glucuronide can be significantly higher than those of free dextrorphan, reflecting its confinement to the aqueous environment of the bloodstream as it awaits excretion. ingentaconnect.com

The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. Translocation across the BBB is largely restricted to small, lipophilic molecules or those that can utilize specific transport systems.

The central nervous system effects of dextromethorphan (B48470) are attributed to the parent compound and its primary active metabolite, dextrorphan, both of which can cross the BBB. scispace.com However, the subsequent metabolic conversion of dextrorphan to Dextrorphan O-β-D-Glucuronide drastically curtails this capability. The addition of the bulky and polar glucuronic acid group increases the molecule's size and reduces its lipid solubility, two key factors that severely hinder passage across the tightly regulated BBB. While dextrorphan itself shows limited uptake into the brain, the glucuronidated form is expected to have even lower permeability. scispace.com This metabolic step effectively serves as a detoxification pathway, not only by preparing the molecule for excretion but also by preventing its accumulation in the central nervous system.

Renal Excretion Mechanisms and Routes

The primary route for the elimination of Dextrorphan O-β-D-Glucuronide from the body is through the kidneys. nih.gov The conversion to a more water-soluble glucuronide is a critical step that prepares the compound for efficient renal clearance. wikipedia.orgijpcbs.com

Research from physiologically based pharmacokinetic (PBPK) models indicates that the renal elimination of Dextrorphan O-β-D-Glucuronide is a multi-step process involving two key mechanisms:

Passive Glomerular Filtration: Blood flowing through the kidneys is filtered in the glomerulus, where water and small solutes, including Dextrorphan O-β-D-Glucuronide, pass from the blood into the filtrate that will become urine.

Active Tubular Secretion: In addition to filtration, the metabolite is actively transported from the blood into the renal tubules by transporter proteins. nih.gov This active process enhances the efficiency of its removal from the bloodstream.

Following these processes, the polar nature of the glucuronide metabolite prevents its reabsorption back into the bloodstream from the renal tubules, ensuring its effective and irreversible excretion in the urine. Studies have confirmed that glucuronide conjugates of dextrorphan are major urinary excretion products of dextromethorphan. researchgate.net

Inter-Individual Variability in Dextrorphan O-β-D-Glucuronide Disposition

Significant variability in the plasma concentrations and disposition of Dextrorphan O-β-D-Glucuronide is observed among individuals. This variability is not primarily due to differences in the glucuronidation process itself but is largely a consequence of genetic polymorphisms in the enzyme responsible for the formation of its precursor, dextrorphan. nih.govtandfonline.com

The O-demethylation of dextromethorphan to dextrorphan is catalyzed almost exclusively by the cytochrome P450 2D6 (CYP2D6) enzyme. researchgate.net The gene for CYP2D6 is highly polymorphic, with over 140 known alleles, leading to a wide range of enzyme activity levels in the population. nih.govresearchgate.net This genetic variation is the principal cause of inter-individual differences in dextromethorphan metabolism. researchgate.net

Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype: researchgate.net

Poor Metabolizers (PMs): Possess two non-functional alleles, leading to very slow formation of dextrorphan. Consequently, they produce and excrete very low amounts of Dextrorphan O-β-D-Glucuronide. nih.gov

Intermediate Metabolizers (IMs): Have decreased enzyme function compared to normal metabolizers.

Normal Metabolizers (NMs; formerly Extensive Metabolizers): Have fully functional CYP2D6 activity and represent the majority of the population. They efficiently convert dextromethorphan to dextrorphan, leading to substantial formation and excretion of Dextrorphan O-β-D-Glucuronide. nih.gov

Ultrarapid Metabolizers (UMs): Carry multiple copies of the functional CYP2D6 gene, resulting in very rapid metabolism of dextromethorphan to dextrorphan and subsequently high levels of the glucuronide conjugate.

This relationship is demonstrated in the following table, which outlines how CYP2D6 activity directly influences the metabolic pathway.

| CYP2D6 Phenotype | Rate of Dextrorphan Formation | Resulting Dextrorphan O-β-D-Glucuronide Levels |

| Poor Metabolizer (PM) | Very Slow / Deficient | Very Low |

| Intermediate Metabolizer (IM) | Slow | Low to Moderate |

| Normal Metabolizer (NM) | Normal | High |

| Ultrarapid Metabolizer (UM) | Very Rapid | Very High |

Therefore, the disposition and measured levels of Dextrorphan O-β-D-Glucuronide serve as an indirect marker for an individual's CYP2D6 metabolic capacity. nih.gov

Advanced Analytical Methodologies for Dextrorphan O β D Glucuronide Quantification

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of Dextrorphan (B195859) O-β-D-Glucuronide due to its high selectivity and sensitivity. nih.gov These assays are meticulously developed and validated to ensure reliable and reproducible results.

The development of an LC-MS/MS assay involves the optimization of several key parameters. Chromatographic separation is typically achieved using reverse-phase columns, such as C18, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water). nih.govresearchgate.netfishersci.com Gradient elution is often employed to achieve optimal separation of the analyte from endogenous matrix components. researchgate.net

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer, most commonly with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov Quantification is typically achieved through selected reaction monitoring (SRM), where a specific precursor ion of Dextrorphan O-β-D-Glucuronide is selected and fragmented, and a characteristic product ion is monitored. While direct measurement of the intact glucuronide is possible, many methods quantify dextrorphan after a hydrolysis step. For the direct analysis of dextrorphan, a common precursor-to-product ion transition is m/z 258 to 157. nih.gov

Method validation is a critical component of assay development, ensuring the method is fit for its intended purpose. Key validation parameters include linearity, sensitivity (lower limit of quantification, LLOQ), precision, accuracy, recovery, and matrix effect. fishersci.com For instance, a validated LC-MS/MS method for dextrorphan in human plasma demonstrated linearity over a concentration range of 0.2 - 80 µg/L, with intra- and inter-day precision (relative standard deviation, RSD) of less than 8% and accuracy ranging from 98.8% to 100.6%. nih.gov Another study reported an LLOQ of 1 ng/mL for dextrorphan in rat plasma, with intra- and inter-day precision of less than 9.80% and accuracy in the range of 96.35–106.39%. researchgate.netingentaconnect.com

Table 1: Exemplary LC-MS/MS Parameters for the Analysis of Dextrorphan (following hydrolysis of Dextrorphan O-β-D-Glucuronide)

| Parameter | Condition |

| Chromatography | |

| Column | Zorbax Extend C18 nih.gov |

| Mobile Phase | Methanol-water-formic acid (70:30:1) nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI) nih.gov |

| Analysis Mode | Selected Reaction Monitoring (SRM) nih.gov |

| Precursor Ion (m/z) | 258 nih.gov |

| Product Ion (m/z) | 157 nih.gov |

| Validation | |

| Linearity Range | 0.2 - 80 µg/L in human plasma nih.gov |

| Precision (RSD) | < 8% nih.gov |

| Accuracy | 98.8% - 100.6% nih.gov |

Chemical and Enzymatic Hydrolysis Techniques for Deconjugation

Since Dextrorphan is extensively metabolized to its glucuronide conjugate, a deconjugation step is often necessary prior to analysis to quantify the total dextrorphan concentration. nih.gov This is achieved through either chemical or enzymatic hydrolysis.

Chemical hydrolysis typically involves the use of a strong acid and heat to cleave the glucuronide bond. nih.gov A study optimizing this method for dextrorphan in urine explored the effects of acid concentration, hydrolysis time, and temperature. nih.gov The optimized conditions that maximized the release of dextrorphan without significant degradation were identified. nih.gov However, a notable drawback of chemical hydrolysis is the potential for degradation of the analyte or other compounds in the sample, and the harsh conditions may not be suitable for all applications. myadlm.org

Enzymatic hydrolysis , the more common approach, utilizes the enzyme β-glucuronidase to specifically cleave the β-D-glucuronide linkage. nih.gov Various sources of β-glucuronidase are commercially available, including those from Helix pomatia, Patella vulgata, and recombinant sources. nih.gov The efficiency of enzymatic hydrolysis can be influenced by several factors, including the enzyme source, incubation time, temperature, and pH. myadlm.orgnih.gov For instance, some studies have shown that recombinant β-glucuronidases can offer more efficient and rapid hydrolysis compared to traditional enzyme preparations. nih.gov A comparison between chemical and enzymatic hydrolysis for dextrorphan glucuronide in urine found that both methods could be optimized to yield comparable results. nih.gov

Table 2: Comparison of Hydrolysis Techniques for Dextrorphan O-β-D-Glucuronide

| Feature | Chemical Hydrolysis | Enzymatic Hydrolysis |

| Reagent | Strong acid (e.g., HCl) nih.govmyadlm.org | β-glucuronidase enzyme nih.govmyadlm.org |

| Conditions | Elevated temperature nih.gov | Optimized pH and temperature (e.g., 37°C) nih.gov |

| Advantages | Can be faster than some enzymatic methods myadlm.org | High specificity for glucuronide linkage myadlm.org |

| Disadvantages | Potential for analyte degradation, harsh conditions myadlm.org | Can be time-consuming, efficiency varies with enzyme source and conditions myadlm.orgnih.gov |

Application in Biological Matrices (e.g., Plasma, Urine, Saliva)

The developed analytical methodologies have been successfully applied to quantify Dextrorphan O-β-D-Glucuronide (or total dextrorphan after hydrolysis) in various biological matrices, providing valuable insights into the pharmacokinetics and metabolism of dextromethorphan (B48470).

Urine is the most common matrix for the analysis of dextrorphan and its glucuronide due to the high concentrations of these metabolites excreted via the renal route. nih.gov LC-MS/MS analysis of urine samples, often following enzymatic hydrolysis, allows for the determination of the metabolic ratio of dextromethorphan to dextrorphan, which is used for CYP2D6 phenotyping. nih.gov One study measured the two O-glucuronides of dextromethorphan metabolites in the 6-hour urine of 24 volunteers. nih.gov

Plasma analysis is essential for determining the pharmacokinetic profile of dextrorphan. Sensitive LC-MS/MS methods have been developed to measure dextrorphan concentrations in plasma, typically after hydrolysis of the glucuronide conjugate. nih.govresearchgate.net These methods have been used to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC). nih.gov

Saliva has emerged as a non-invasive alternative to plasma for pharmacokinetic and metabolic studies. A sensitive LC-MS/MS assay was developed to quantify dextromethorphan and dextrorphan in human saliva, with a limit of quantitation of 1 pmol/ml. nih.gov This method has been used to determine the metabolic ratio for CYP2D6 phenotyping. nih.gov

Sample preparation is a critical step in the analysis of biological matrices to remove interfering substances and concentrate the analyte. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govfishersci.com

Table 3: Application of Analytical Methods for Dextrorphan O-β-D-Glucuronide in Biological Matrices

| Biological Matrix | Analytical Approach | Key Findings |

| Urine | LC-MS/MS following enzymatic or chemical hydrolysis nih.govnih.gov | High concentrations of Dextrorphan O-β-D-Glucuronide; used for CYP2D6 phenotyping nih.gov |

| Plasma | LC-MS/MS, typically after hydrolysis nih.govresearchgate.net | Determination of pharmacokinetic parameters of dextrorphan nih.gov |

| Saliva | Sensitive LC-MS/MS methods nih.govnih.gov | Non-invasive tool for metabolic phenotyping nih.gov |

Pharmacokinetic Modeling and Simulation of Dextrorphan O β D Glucuronide

Physiologically-Based Pharmacokinetic (PBPK) Model Development and Refinement

The development of a robust PBPK model for Dextrorphan (B195859) O-β-D-Glucuronide is typically integrated within a larger parent-metabolite-metabolite model that includes dextromethorphan (B48470) and dextrorphan. nih.govresearchgate.net This comprehensive approach allows for a mechanistic description of the entire pharmacokinetic pathway. The model building process commences with an extensive search of existing literature to gather essential physicochemical data for dextromethorphan, dextrorphan, and Dextrorphan O-β-D-Glucuronide, along with information on their absorption, distribution, metabolism, and excretion (ADME). nih.govuni-saarland.de

Software platforms such as PK-Sim® and MoBi® are utilized to construct these whole-body PBPK models. nih.govresearchgate.net Drug-dependent parameters that cannot be sourced from literature are optimized using data from clinical studies. researchgate.netuni-saarland.de These models incorporate key metabolic pathways, including the O-demethylation of dextromethorphan to dextrorphan by the enzyme Cytochrome P450 2D6 (CYP2D6) and subsequent glucuronidation of dextrorphan. nih.govfrontiersin.org The model represents the glucuronidation process via multiple UGT2B enzymes, with UGT2B15 often used as a surrogate pathway due to its significant contribution. nih.gov The final step in the modeled pathway is the renal elimination of Dextrorphan O-β-D-Glucuronide through both passive glomerular filtration and active secretion. nih.gov

Model evaluation and refinement are performed by comparing simulated plasma concentration-time profiles, the area under the concentration-time curve (AUC), and maximum concentration (Cmax) values against observed data from published clinical studies. nih.govuni-saarland.de Virtual populations are created for these simulations, mirroring the demographics (e.g., age, weight, sex, ethnicity) of the individuals in the actual clinical trials. uni-saarland.de The final, validated PBPK model is capable of accurately describing the pharmacokinetics of all three compounds across various study conditions and populations. nih.gov

Table 1: Key Components in the PBPK Model for Dextromethorphan and its Metabolites

| Component | Description | Key Enzymes/Transporters | Source of Data |

| Dextromethorphan | Parent drug | CYP2D6, CYP3A4 | Literature, Clinical Studies |

| Dextrorphan | Active metabolite | CYP3A4, UGT2B15 | Literature, Clinical Studies |

| Dextrorphan O-β-D-Glucuronide | Final modeled metabolite | Renal transporters | Literature, Clinical Studies |

Prediction and Simulation of Metabolite Exposure Profiles

A primary application of the developed PBPK models is the prediction and simulation of exposure profiles for Dextrorphan O-β-D-Glucuronide. uni-saarland.de By simulating scenarios such as the administration of a single oral dose of dextromethorphan, these models can generate predicted plasma concentration-time curves for the parent drug and its metabolites. researchgate.net These simulations are crucial for understanding how factors like genetic makeup can influence the exposure to each compound. nih.gov

For instance, simulations performed for a 30 mg oral dose of dextromethorphan hydrobromide in healthy individuals demonstrate how the plasma concentrations of Dextrorphan O-β-D-Glucuronide change over time. researchgate.net The models can accurately predict key exposure parameters like AUC and Cmax. uni-saarland.de The evaluation process involves graphically comparing the arithmetic mean and standard deviation of simulated population plasma concentrations with observed data from clinical studies. uni-saarland.de This predictive capability is essential for exploring scenarios that may be difficult or unethical to conduct in clinical trials. frontiersin.org The models have been validated against data from numerous clinical studies, confirming their ability to accurately describe the plasma concentration profiles of Dextrorphan O-β-D-Glucuronide. nih.gov

Table 2: Simulated Pharmacokinetic Parameters for Dextrorphan O-β-D-Glucuronide

| Parameter | Description | Typical Simulated Value Range | Influencing Factors |

| Cmax | Maximum plasma concentration | Varies based on CYP2D6 activity | Dose, CYP2D6 genotype |

| Tmax | Time to reach Cmax | ~2-4 hours | Formulation, absorption rate |

| AUC (0-24h) | Area under the plasma concentration-time curve over 24 hours | Varies significantly with CYP2D6 activity | Dose, CYP2D6 genotype, renal function |

| t1/2 | Elimination half-life | Longer than the parent compound, dextrorphan wikipedia.org | Renal clearance |

Note: Specific values are highly dependent on the individual's genetic makeup, particularly the CYP2D6 activity score.

Quantitative Analysis of Drug-Gene Interactions Affecting Dextrorphan O-β-D-Glucuronide Kinetics

A significant strength of PBPK modeling is its ability to quantitatively analyze the impact of drug-gene interactions (DGIs) on pharmacokinetics. nih.gov The metabolism of dextromethorphan to dextrorphan is almost entirely dependent on the CYP2D6 enzyme. nih.govfrontiersin.org Genetic polymorphisms in the CYP2D6 gene lead to wide inter-individual variability in enzyme activity, which directly impacts the formation of dextrorphan and, consequently, Dextrorphan O-β-D-Glucuronide. frontiersin.org

PBPK models incorporate a "CYP2D6 activity score" system to account for these genetic variations. nih.govfrontiersin.org This system categorizes individuals into different metabolizer phenotypes, such as Poor Metabolizers (PM), Intermediate Metabolizers (IM), Normal Metabolizers (NM, formerly extensive metabolizers), and Ultrarapid Metabolizers (UM). frontiersin.org The model can then simulate the pharmacokinetics for each of these phenotypes. researchgate.net

Simulations show a clear relationship between the CYP2D6 activity score and the exposure to Dextrorphan O-β-D-Glucuronide. researchgate.net Individuals with higher CYP2D6 activity (UMs) rapidly convert dextromethorphan to dextrorphan, leading to higher and faster formation of Dextrorphan O-β-D-Glucuronide. Conversely, individuals with low or no CYP2D6 activity (PMs) produce very little dextrorphan, resulting in significantly lower exposure to its glucuronide metabolite. nih.govresearchgate.net The model has been successfully evaluated using clinical study data that stratified subjects by their CYP2D6 activity score, confirming its ability to accurately predict the consequences of these critical drug-gene interactions. nih.gov

Table 3: Predicted Impact of CYP2D6 Activity Score on Metabolite Exposure (AUC 0-24h)

| CYP2D6 Activity Score | Metabolizer Phenotype | Predicted Dextrorphan AUC (0-24h) | Predicted Dextrorphan O-β-D-Glucuronide AUC (0-24h) |

| 0 | Poor (PM) | Very Low | Very Low |

| 0.25 - 1.0 | Intermediate (IM) | Moderate | Moderate |

| 1.25 - 2.25 | Normal (NM) | High | High |

| >2.25 | Ultrarapid (UM) | Very High | Very High |

This table illustrates the qualitative trend. Higher CYP2D6 activity leads to increased formation of dextrorphan and its subsequent glucuronide metabolite, resulting in higher AUC values. nih.govresearchgate.net

In Vitro and Preclinical Investigations of Dextrorphan O β D Glucuronide Metabolism

Characterization of Formation Clearance in Hepatic Microsomal Systems

The formation of Dextrorphan (B195859) O-β-D-Glucuronide is a critical pathway in the clearance of its parent compound, dextrorphan. In vitro studies using human liver microsomes (HLM) have been instrumental in characterizing the kinetics of this biotransformation. Research indicates that glucuronidation is the predominant elimination pathway for dextrorphan. nih.gov

Studies have determined the kinetic parameters for the formation of Dextrorphan-O-glucuronide from dextrorphan in pooled HLM. nih.gov The intrinsic clearance for this pathway has been quantified, revealing it to be significantly more efficient than other metabolic routes for dextrorphan, such as the formation of 3-hydroxymorphinan. nih.gov Specifically, the formation of Dextrorphan-O-glucuronide was found to be 12-fold more efficient than the formation of 3-hydroxymorphinan in one study. nih.gov These in vitro data are crucial for predicting the in vivo exposure of dextrorphan and its metabolites. nih.govresearchgate.net The formation clearances determined from HLM studies are used to predict the clearance of the metabolite dextrorphan. nih.govnih.gov

Below is a data table summarizing the kinetic parameters for dextrorphan metabolism in human liver microsomes.

| Parameter | Value | Analyte Formed |

| Vmax (max velocity) | 1100 ± 58 pmol·min⁻¹·mg MP⁻¹ | Dextrorphan-O-glucuronide |

| Km (Michaelis constant) | 27 ± 3.4 µM | Dextrorphan-O-glucuronide |

| CLint (intrinsic clearance) | 41 µl·min⁻¹·mg MP⁻¹ | Dextrorphan-O-glucuronide |

| CLint (intrinsic clearance) | 0.88 µl·min⁻¹·mg MP⁻¹ | 3-Hydroxymorphinan |

| Data derived from studies characterizing dextrorphan elimination in human liver microsomes. nih.gov |

Evaluation in Animal Models (e.g., Equine, Rodent Studies for Metabolic Profiling)

Equine Models: In horses, the metabolism of dextromethorphan (B48470) leads to the extensive formation of dextrorphan, which is then predominantly eliminated as its glucuronide conjugate. nih.govmadbarn.com Following oral administration of dextromethorphan to horses, plasma analysis reveals that conjugated dextrorphan is a major metabolite. nih.govresearchgate.net The area under the curve (AUC) for conjugated dextrorphan has been shown to be substantially higher than that of both the parent drug, dextromethorphan, and free dextrorphan. nih.govmadbarn.com This indicates that glucuronidation is a significant clearance pathway in this species. nih.gov

In addition to dextrorphan glucuronide, other glucuronidated metabolites have been identified in equine plasma, including hydroxyl-desmethyl dextrorphan and hydroxylated dextrorphan. nih.govmadbarn.com The disposition of dextromethorphan and the formation of its metabolites can vary markedly among horses, which may be related to genetic polymorphisms in metabolic enzymes like CYP2D50. researchgate.netnih.gov

| Compound | Area Under the Curve (AUC) (h*ng/mL) |

| Dextromethorphan | 563.8 |

| Free Dextrorphan | 2.19 |

| Conjugated Dextrorphan | 6,691 |

| Pharmacokinetic data following a single oral administration of dextromethorphan to horses. nih.govresearchgate.net |

Rodent Models: Studies in rats have demonstrated inter-strain differences in the metabolism of dextromethorphan. nih.gov The primary metabolic route in the Sprague-Dawley (SD) rat is O-demethylation to form dextrorphan. nih.gov The Dark-Agouti (DA) rat strain, however, lacks the specific enzyme (P4502D1) responsible for this polymorphic reaction. nih.gov While these studies focus primarily on the formation of dextrorphan from its parent compound, this initial step is essential for the subsequent formation of Dextrorphan O-β-D-Glucuronide. The rate of dextrorphan formation directly influences the substrate available for glucuronidation. The O-demethylation metabolic ratio is calculated as the quotient of the total urinary dextrorphan divided by the amount of dextromethorphan. nih.gov

Comparative Metabolism Across Species

The metabolism of dextrorphan shows notable similarities and differences across species. In both humans and horses, glucuronidation represents a major pathway for the elimination of dextrorphan. nih.govnih.gov In human "Extensive Metabolizers," Dextrorphan O-β-D-Glucuronide is one of the most abundant metabolites found in urine. nih.gov The formation of this glucuronide is catalyzed by UGT (Uridine 5'-diphospho-glucuronosyltransferase) enzymes, with UGT2B15 reported to have a significant contribution in humans. researchgate.netnih.gov

In horses, the pharmacokinetic profile is similarly dominated by conjugated dextrorphan, with plasma concentrations far exceeding those of the free metabolite and the parent drug, dextromethorphan. nih.govmadbarn.com This highlights the efficiency of the glucuronidation pathway in this species as well.

Research Applications and Interpretative Utility of Dextrorphan O β D Glucuronide in Metabolic Studies

Role as a Biomarker in Glucuronidation Research

Dextrorphan (B195859) O-β-D-glucuronide serves as a critical biomarker for assessing the activity of UDP-glucuronosyltransferase (UGT) enzymes, which are pivotal in the detoxification and elimination of numerous drugs and endogenous compounds. nih.govresearchgate.net Glucuronidation, the process catalyzed by UGTs, involves attaching a glucuronic acid molecule to a substrate, thereby increasing its water solubility and facilitating its excretion from the body. nih.govnih.gov

The biotransformation of dextrorphan to Dextrorphan O-β-D-glucuronide is a direct measure of UGT activity. clinpgx.org Research indicates that UGT isoforms from the UGT2B subfamily, such as UGT2B15, are primarily responsible for this conjugation reaction. nih.govresearchgate.net Consequently, by measuring the levels of Dextrorphan O-β-D-glucuronide in biological matrices like plasma or urine, researchers can probe the efficiency and capacity of this specific metabolic pathway.

Studies investigating CYP2D6 phenotypes have highlighted the utility of this glucuronide in understanding metabolic differences. In individuals classified as 'Extensive Metabolizers' of CYP2D6, Dextrorphan O-β-D-glucuronide is one of the most abundant metabolites found in urine following dextromethorphan (B48470) administration. nih.gov Conversely, 'Poor Metabolizers' excrete significantly lower amounts of the glucuronide, reflecting the limited availability of its precursor, dextrorphan. nih.gov This distinct difference in excretion patterns underscores its value as a biomarker for assessing glucuronidation capacity in the context of varying upstream metabolic activities. nih.gov

| CYP2D6 Phenotype | Number of Subjects | Urinary Excretion of Dextrorphan O-β-D-Glucuronide (DORGlu) in 6h (µmol) |

|---|---|---|

| Poor Metabolizers | 3 | 0.4 - 1.0 |

| Extensive Metabolizers | 21 | 10 - 44 |

Table 1. Comparison of urinary excretion of Dextrorphan O-β-D-glucuronide in individuals with different CYP2D6 metabolizer phenotypes. Data illustrates that the formation of the glucuronide is significantly higher in extensive metabolizers, highlighting its role as an indicator of both CYP2D6 and subsequent UGT activity. nih.gov

Influence of Drug-Drug Interactions on Dextrorphan O-β-D-Glucuronide Levels and Metabolic Ratios

The concentration of Dextrorphan O-β-D-glucuronide is highly susceptible to drug-drug interactions, particularly those that affect the activity of the cytochrome P450 2D6 (CYP2D6) enzyme. researchgate.net CYP2D6 is the primary enzyme responsible for the O-demethylation of dextromethorphan to its active metabolite, dextrorphan. nih.govcertara.com Since dextrorphan is the direct precursor to Dextrorphan O-β-D-glucuronide, any inhibition or induction of CYP2D6 will invariably alter the glucuronide's formation rate and concentration. researchgate.net

A classic example of this interaction is observed with the co-administration of quinidine (B1679956), a potent and selective inhibitor of CYP2D6. researchgate.netbohrium.com In extensive metabolizers of CYP2D6, pretreatment with quinidine significantly suppresses the formation of dextrorphan from dextromethorphan. researchgate.net This upstream inhibition results in a dramatic decrease in the plasma concentrations of conjugated dextrorphan, which is primarily Dextrorphan O-β-D-glucuronide. researchgate.net In this inhibited state, the metabolic profile of an extensive metabolizer begins to resemble that of a poor metabolizer, with dextromethorphan becoming the major component in plasma instead of the glucuronide conjugate. researchgate.net

This demonstrates that the level of Dextrorphan O-β-D-glucuronide can serve as an indirect marker for CYP2D6-mediated drug interactions. A significant reduction in its levels following the administration of a co-medication can indicate potent CYP2D6 inhibition.

| Condition (Extensive Metabolizers) | Primary Plasma Component | Dextrorphan Formation | Conjugated Dextrorphan Levels |

|---|---|---|---|

| Dextromethorphan Alone | Conjugated Dextrorphan | High | High |

| Dextromethorphan + Quinidine | Dextromethorphan | Suppressed | Significantly Reduced |

Table 2. The effect of the CYP2D6 inhibitor quinidine on the metabolic profile of dextromethorphan in extensive metabolizers. The interaction highlights how inhibiting the formation of the precursor (dextrorphan) directly impacts the levels of its subsequent metabolite, Dextrorphan O-β-D-glucuronide. researchgate.net

Contribution to Overall Metabolic Phenotyping

Accurate metabolic phenotyping is crucial for personalized medicine, and the measurement of Dextrorphan O-β-D-glucuronide is integral to the precise assessment of CYP2D6 activity. nih.gov Phenotyping for CYP2D6 often relies on calculating the metabolic ratio (MR) of the parent drug (dextromethorphan) to its primary metabolite (dextrorphan). researchgate.net However, dextrorphan undergoes rapid and extensive glucuronidation to Dextrorphan O-β-D-glucuronide. nih.gov

Failing to account for this extensive conjugation can lead to an underestimation of the total dextrorphan produced, potentially resulting in an inaccurate characterization of the CYP2D6 phenotype. nih.gov To overcome this, a more robust and widely applied measure is the urinary cumulative metabolic ratio (UCMR) expressed as DXM / (DXO + DXO-Glu), where DXM is dextromethorphan, DXO is dextrorphan, and DXO-Glu is Dextrorphan O-β-D-glucuronide. nih.gov

By including Dextrorphan O-β-D-glucuronide in the calculation, a more complete and accurate picture of the total O-demethylation capacity of CYP2D6 is obtained. nih.gov This is particularly important in extensive metabolizers, where the glucuronidated form is the predominant metabolite excreted in urine. nih.gov Some analytical methods even utilize treatment with a β-glucuronidase enzyme to convert the glucuronide back into dextrorphan before measurement, thereby ensuring the total amount of metabolite formed by CYP2D6 is quantified. researchgate.net Therefore, the inclusion of Dextrorphan O-β-D-glucuronide in phenotyping assays is essential for the accurate classification of an individual's metabolic capacity, which has significant implications for predicting drug response and avoiding adverse effects. nih.gov

Emerging Research Perspectives on Dextrorphan O β D Glucuronide

Integration with Systems Biology Approaches

The study of Dextrorphan (B195859) O-β-D-Glucuronide is increasingly benefiting from systems biology, which combines computational and experimental methods to provide a holistic understanding of complex biological interactions. researchcorridor.org A significant application of this approach is the development of whole-body physiologically-based pharmacokinetic (PBPK) models for dextromethorphan (B48470) and its metabolites, including Dextrorphan O-β-D-Glucuronide. nih.gov These models integrate a wealth of data, including physiological parameters, drug-dependent factors, and genetic information, to simulate the absorption, distribution, metabolism, and excretion (ADME) of these compounds. researchgate.net

PBPK models for dextromethorphan and its metabolites are constructed using software platforms like PK-Sim and MoBi. nih.gov These models are parent-metabolite-metabolite frameworks that incorporate the metabolic pathways of dextromethorphan to dextrorphan and the subsequent glucuronidation to Dextrorphan O-β-D-Glucuronide. researchgate.net By simulating plasma concentration-time profiles, these models can predict the impact of various factors, such as genetic polymorphisms in metabolizing enzymes like CYP2D6, on the pharmacokinetics of dextromethorphan and its metabolites. nih.govuni-saarland.de

The utility of these systems biology models lies in their ability to investigate interindividual variability in drug response. nih.govuni-saarland.de For instance, PBPK models can predict how different CYP2D6 activity scores, which reflect an individual's genetic capacity to metabolize dextromethorphan, affect the plasma concentrations of the parent drug and its metabolites. researchgate.net This predictive power is crucial for understanding potential drug-gene interactions and moving towards personalized medicine. nih.gov The development and evaluation of these models rely on comparing simulated data with observed clinical study data to ensure their accuracy and predictive performance. researchgate.netnih.govuni-saarland.de

Table 1: Key Parameters in PBPK Modeling of Dextrorphan O-β-D-Glucuronide

| Parameter Category | Specific Examples | Relevance to Dextrorphan O-β-D-Glucuronide |

|---|---|---|

| Physiological Parameters | Organ blood flow, tissue volumes, enzyme abundance | Determines the distribution and elimination rates of the metabolite. |

| Drug-Dependent Parameters | Lipophilicity, plasma protein binding, intrinsic clearance | Influences the rate of formation and clearance of the glucuronide. |

| Genetic Information | CYP2D6 and UGT enzyme polymorphisms | Explains interindividual variability in the rate of dextrorphan formation and its subsequent glucuronidation. |

Exploration of Novel Glucuronidation Pathways

The primary route of elimination for dextrorphan is through glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. touro.edu This metabolic step results in the formation of Dextrorphan O-β-D-Glucuronide, a more water-soluble compound that can be readily excreted from the body. touro.eduresearchgate.net Research into the specific UGT enzymes involved in this pathway is ongoing, with studies identifying UGT2B15 as having a significant role. nih.govresearchgate.net In some PBPK models, UGT2B15 is used as a surrogate to represent the glucuronidation activity of multiple UGT2B enzymes. nih.gov

The exploration of glucuronidation pathways also extends to understanding the interplay between different metabolic routes. For instance, the N-demethylation of dextrorphan to 3-hydroxymorphinan is another metabolic possibility. nih.govresearchgate.net Studies have investigated the correlation between the glucuronidation of dextrorphan and the glucuronidation of 3-hydroxymorphinan, suggesting a coordinated regulation of these pathways. nih.gov

Table 2: Enzymes Involved in Dextrorphan Metabolism

| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction |

|---|---|---|

| UDP-glucuronosyltransferase (UGT) | UGT2B15 (and other UGT2B enzymes) | O-glucuronidation of dextrorphan to Dextrorphan O-β-D-Glucuronide. nih.govresearchgate.net |

| Cytochrome P450 (CYP) | CYP3A4 | N-demethylation of dextrorphan to 3-hydroxymorphinan. researchgate.netresearchgate.net |

Advanced Methodological Developments in Metabolite Profiling

Methodological advancements in this area focus on several key aspects. Optimization of sample preparation is crucial to minimize matrix effects and improve the recovery of analytes. researchgate.net This can involve techniques such as online enrichment using column switching to enhance the detection of low-level metabolites. nih.gov The development of rapid and efficient extraction protocols is also a priority to increase sample throughput. tmu.edu.twresearchgate.net

In terms of detection, LC-MS/MS methods are continually being refined to improve sensitivity and reduce run times. oup.com For instance, the use of ultra-high-performance liquid chromatography (UHPLC) can provide better peak resolution and faster separations. oup.com The selection of appropriate precursor and product ions for multiple reaction monitoring (MRM) is critical for the accurate quantification of Dextrorphan O-β-D-Glucuronide and other metabolites. nih.gov These advanced analytical methods are instrumental in elucidating individual differences in drug metabolism and are valuable tools in the fields of drug development and personalized medicine. nih.gov

Table 3: Advanced Analytical Techniques for Dextrorphan O-β-D-Glucuronide Profiling

| Technique | Key Features | Application in Dextrorphan O-β-D-Glucuronide Analysis |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity, high specificity, simultaneous quantification of multiple analytes. nih.gov | Quantification in urine and plasma for pharmacokinetic and metabolic studies. nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) with Fluorometric Detection | Good sensitivity for fluorescent compounds. | Simultaneous determination of dextromethorphan and its metabolites in plasma. tmu.edu.twresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High separation efficiency for volatile and thermally stable compounds. | Analysis of dextromethorphan and dextrorphan in hair samples after derivatization. researchgate.net |

Q & A

Q. What enzymatic pathways are primarily responsible for the formation of Dextrorphan O-β-D-Glucuronide?

Dextrorphan O-β-D-Glucuronide formation is catalyzed by the UGT2B subfamily, specifically isoforms UGT2B4, UGT2B7, UGT2B15, and UGT2B17, as demonstrated by recombinant UGT enzyme panels. No activity was observed in UGT1A isoforms. Experimental validation involves incubating dextrorphan with recombinant UGT isoforms and quantifying glucuronide formation via LC-MS/MS .

Q. How does glucuronidation impact the pharmacokinetics of dextrorphan?

Glucuronidation enhances renal excretion of dextrorphan, reducing systemic exposure. In vitro studies using human liver microsomes (HLM) show time-, concentration-, and UDPGA cofactor-dependent formation of Dextrorphan O-β-D-Glucuronide. The addition of 2% bovine serum albumin (BSA) lowers the unbound KM by 70%, increasing intrinsic clearance (Cli,u) from 2.9 to 12 µl·min⁻¹·mg⁻¹ .

Q. What analytical methods are recommended for quantifying Dextrorphan O-β-D-Glucuronide in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, validated methods for glucuronide analysis in plasma, blood, and microsomal incubations include protein precipitation followed by chromatographic separation using C18 columns and detection via multiple reaction monitoring (MRM) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro predictions and in vivo observations of Dextrorphan O-β-D-Glucuronide exposure?

Discrepancies arise from overestimating systemic exposure when relying solely on in vitro Cli,u values. Incorporating protein binding (e.g., 2% BSA in assays) and secondary metabolic pathways (e.g., 3-hydroxymorphinan formation) improves prediction accuracy. For instance, including glucuronidation reduced the AUCm/AUCp overprediction from 36-fold to 3.8-fold in HLM-based models .

Q. What experimental design considerations are critical for studying Dextrorphan O-β-D-Glucuronide kinetics in vitro?

Key factors include:

- Protein binding : Adding 2% BSA mimics physiological conditions, reducing unbound KM by 70% and altering Cli,u .

- Enzyme sourcing : Pooled HLM or recombinant UGT2B isoforms ensure metabolic relevance.

- Cofactor optimization : UDPGA concentrations must saturate enzymatic activity to avoid rate-limiting conditions .

Q. How does inter-individual variability in UGT2B expression affect Dextrorphan O-β-D-Glucuronide metabolism?

Polymorphisms in UGT2B isoforms (e.g., UGT2B7*2) can reduce glucuronidation efficiency, leading to variability in dextrorphan clearance. Population pharmacokinetic models should integrate genotyping data and enzyme activity assays to predict metabolic outcomes in diverse cohorts .

Q. What in vitro-in vivo extrapolation (IVIVE) strategies best predict systemic exposure of Dextrorphan O-β-D-Glucuronide?

Scaling Cli,u values from HLM to hepatic clearance (ClH) requires adjusting for unbound fraction (fu) and blood-to-plasma ratio. For dextrorphan, IVIVE models incorporating BSA-adjusted Cli,u and secondary pathways (e.g., 3-hydroxymorphinan formation) reduced AUCm/AUCp prediction errors from 36-fold to 2-fold .

Q. What pharmacological implications arise from dextrorphan glucuronidation?

Glucuronidation reduces dextrorphan's NMDA receptor antagonism by decreasing systemic availability. However, the conjugate may exhibit distinct pharmacokinetic-pharmacodynamic (PK-PD) properties, necessitating studies on its blood-brain barrier permeability and potential neuroprotective effects .

Data Contradiction Analysis

Q. Why do in vitro models overpredict dextrorphan exposure compared to clinical data?

Initial models excluding glucuronidation overpredicted AUCm/AUCp by 36-fold. Incorporating UGT2B-mediated glucuronidation and protein binding (BSA) reduced this to 3.8-fold. Residual discrepancies may stem from unaccounted enterohepatic recirculation or extrahepatic metabolism .

Q. How do methodological differences in protein binding assays affect kinetic parameter estimation?

Omitting BSA in HLM assays artificially inflates KM (690 µM vs. 210 µM with BSA), leading to underestimation of in vivo Cli,u. Researchers must standardize protein content to align in vitro conditions with physiological free drug concentrations .

Tables for Key Findings

| Parameter | Without BSA | With 2% BSA | Reference |

|---|---|---|---|

| KM (µM) | 690 ± 140 | 210 ± 110 | |

| Cli,u (µl·min⁻¹·mg⁻¹) | 2.9 | 12 | |

| Predicted AUCm/AUCp | 22 | 2.3 |

| UGT Isoform | Glucuronide Activity | Reference |

|---|---|---|

| UGT2B4, 2B7, 2B15, 2B17 | Yes | |

| UGT1A1, 1A3, 1A4, 1A6, etc. | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.